molecular formula C19H21NO6S B11137056 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide

Cat. No.: B11137056
M. Wt: 391.4 g/mol
InChI Key: JYJIQUVHEZFYEB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothiophene-1,1-dioxide moiety linked via an acetamide group to a 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy substituent. Its molecular formula is C₂₀H₂₁NO₆S (molecular weight: 403.45 g/mol), with key functional groups including a carbonyl (C=O) in the chromen-4-one ring and the acetamide bridge .

Properties

Molecular Formula

C19H21NO6S

Molecular Weight

391.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide

InChI

InChI=1S/C19H21NO6S/c1-11-16(25-9-17(21)20-12-7-8-27(23,24)10-12)6-5-14-13-3-2-4-15(13)19(22)26-18(11)14/h5-6,12H,2-4,7-10H2,1H3,(H,20,21)

InChI Key

JYJIQUVHEZFYEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene

Tetrahydrothiophene is oxidized to its 1,1-dioxide derivative using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C. Yields typically exceed 85%.

Asymmetric Organocatalytic Synthesis

Enantioselective methods employ Michael-aldol domino reactions using L-proline derivatives as catalysts. For example, reacting trans-β-nitrostyrene with thioglycolic acid in the presence of (S)-diphenylprolinol trimethylsilyl ether yields chiral tetrahydrothiophenes with up to 96% enantiomeric excess (ee).

Representative Reaction Conditions:

ReagentCatalystSolventTemperatureYieldee
trans-β-Nitrostyrene(S)-DiphenylprolinolToluene-20°C78%96%

Construction of the Tetrahydrocyclopenta[c]chromenone Core

Cyclization of Ketoester Precursors

A β-ketoester undergoes acid-catalyzed cyclization with resorcinol derivatives to form the chromenone system. For instance, 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol is synthesized via refluxing ethyl acetoacetate with resorcinol in sulfuric acid (85% yield).

Diels-Alder [4+2] Cycloaddition

Alternative routes employ cyclopentadiene and quinone methides under Lewis acid catalysis (e.g., BF₃·OEt₂). This method achieves regioselective formation of the bicyclic system (70–80% yield).

Coupling of Fragments via Acetamide Linkage

Activation of the Chromenone Hydroxyl Group

The 7-hydroxyl group of the chromenone is activated as a mesylate or tosylate. For example, treatment with methanesulfonyl chloride (MsCl) in pyridine at 0°C provides the mesylate intermediate (90% yield).

Nucleophilic Displacement with Bromoacetamide

Reaction of the mesylate with 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide in dimethylformamide (DMF) containing potassium carbonate (K₂CO₃) at 50°C for 12 hours affords the target compound (65–70% yield).

Optimization Data:

BaseSolventTemperatureTime (h)Yield
K₂CO₃DMF50°C1268%
Cs₂CO₃DMF60°C872%
NaHTHF25°C2455%

Coupling Reagent-Mediated Amide Formation

Alternative approaches use propylphosphonic anhydride (T3P®) or HATU to couple pre-formed 2-[(6-methyl-4-oxochromen-7-yl)oxy]acetic acid with 3-aminotetrahydrothiophene 1,1-dioxide. Yields improve to 75–80% with 1.5 equivalents of T3P® in DCM.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) or recrystallization from ethanol. Characterization includes:

  • ¹H/¹³C NMR : Confirmation of acetamide linkage (δ 2.1 ppm, CH₃CO) and tetrahydrothiophene dioxide signals (δ 3.2–3.5 ppm, SO₂).

  • HRMS : Molecular ion peak at m/z 403.1421 (C₂₀H₂₁NO₆S).

Challenges and Optimization Strategies

Stereochemical Control

Racemization during amide coupling is mitigated using chiral auxiliaries or low-temperature conditions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Mixed solvents (THF/H₂O) balance reactivity and selectivity.

Scalability

Kilogram-scale synthesis requires continuous flow systems for cyclization steps to improve heat transfer and reduce byproducts.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Mesylate DisplacementHigh regioselectivityRequires toxic MsCl65–70%
T3P®-Mediated CouplingMild conditions, scalableCost of coupling reagents75–80%
Asymmetric CatalysisEnantioselective, no chromatographyComplex catalyst synthesis60–70%

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions might target the dioxidotetrahydrothiophene ring, converting it back to tetrahydrothiophene.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Tetrahydrothiophene derivatives.

    Substitution Products: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxidotetrahydrothiophene ring could be involved in redox reactions, while the tetrahydrocyclopenta[c]chromen moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a family of acetamide derivatives with modifications on the chromen and tetrahydrothiophene-dioxide subunits. Key structural analogs include:

Compound Name Molecular Formula Substituents (Chromen/Tetrahydrothiophene) Molecular Weight (g/mol) Key Features
Target Compound C₂₀H₂₁NO₆S 6-methyl, 4-oxo 403.45 Sulfone group, fused cyclopenta-chromen system
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide C₂₃H₂₃NO₈S 3-(2-ethoxyphenoxy) 473.50 Ethoxy-phenoxy substitution at chromen-3-position
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[(6-methyl-4-oxo-chromen-7-yl)oxy]acetamide C₂₀H₂₃NO₆S N-methyl, 6-methyl 405.50 Methylation at acetamide nitrogen
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide C₁₇H₁₈ClNO₆S 6-chloro, 3,4-dimethyl 399.80 Chloro and dimethyl substituents on chromen

Key Observations :

  • Substituents on the chromen ring (e.g., methyl, ethoxy, chloro) modulate electronic properties and steric bulk, influencing solubility and binding interactions.
  • N-methylation (as in ) reduces hydrogen-bonding capacity compared to the parent compound.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O stretches (chromen-4-one and acetamide) near 1670–1680 cm⁻¹, consistent with analogs like 6b (1682 cm⁻¹ for acetamide C=O) .
  • Sulfone Group : Strong S=O symmetric/asymmetric stretches at ~1150–1300 cm⁻¹ (observed in tetrahydrothiophene-dioxide derivatives ).
Nuclear Magnetic Resonance (NMR):
  • 1H-NMR :
    • Methyl groups on chromen (δ ~2.3–2.5 ppm, singlet).
    • Acetamide protons (δ ~5.4–5.5 ppm, e.g., –OCH₂ at δ 5.48 ppm in ).
  • 13C-NMR :
    • Carbonyl carbons (C=O) at δ ~165–170 ppm (e.g., δ 165.0 ppm in ).

Crystallographic and Conformational Analysis

  • Crystal Packing : N-substituted acetamides often exhibit planar amide groups and form hydrogen-bonded dimers (e.g., R₂²(10) motifs in ).
  • Conformational Flexibility : Dihedral angles between aryl and heterocyclic rings vary (e.g., 54.8°–77.5° in ), suggesting adaptability in binding environments.

Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structurally related acetamides show promise:

  • MAO Inhibition: Thiazole-acetamide derivatives (e.g., ) exhibit monoamine oxidase (MAO) inhibitory activity.
  • Antimicrobial Activity : Triazole-linked acetamides (e.g., ) demonstrate moderate antibacterial properties.

Biological Activity

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide represents a novel class of biologically active molecules that may have significant therapeutic potential. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • A dioxo-tetrahydrothiophene moiety.
  • A tetrahydrocyclopenta[c]chromen group linked via an ether bond to an acetamide functionality.

This structural complexity suggests potential interactions with biological targets that could lead to diverse pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Investigations on glioma cell lines have shown that derivatives of this compound can induce apoptosis through the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research has demonstrated that compounds with similar scaffolds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Neuroprotective Activity

Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in glioma cell lines
Anti-inflammatoryInhibits cytokines and inflammatory enzymes
NeuroprotectivePotential benefits in neurodegenerative models

Table 2: Comparison with Related Compounds

Compound NameAnticancer ActivityAnti-inflammatory ActivityNeuroprotective Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl) derivativeHighModeratePotential
Similar Dioxo-compound AModerateHighLow
Tetrahydrochromen derivativeLowHighModerate

Case Study 1: Glioma Cell Lines

In a study examining the effects of the compound on glioma cells, researchers found that treatment resulted in a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the inhibition of the EGFR signaling pathway .

Case Study 2: Inflammatory Models

Another study focused on the anti-inflammatory properties of similar compounds, demonstrating a decrease in TNF-alpha levels in vitro. This suggests that the compound could be beneficial in managing chronic inflammatory conditions .

Q & A

Q. What in vivo models are appropriate for evaluating therapeutic potential?

  • Methodological Answer :
  • Cancer : Xenograft models (e.g., MDA-MB-231 for breast cancer) to assess tumor growth inhibition.
  • Inflammation : Murine LPS-induced sepsis models to measure cytokine suppression (e.g., IL-6, TNF-α).
  • Dosing : Optimize based on PK/PD studies; monitor plasma half-life via LC-MS/MS .

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